molecular formula C20H25BO3 B1443110 4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane CAS No. 1029439-14-2

4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane

Cat. No.: B1443110
CAS No.: 1029439-14-2
M. Wt: 324.2 g/mol
InChI Key: KVUZBADRRFIYRM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane is a sophisticated boronic ester pinacol ester that serves as a crucial synthetic intermediate in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process renowned for forming biaryl and heterobiaryl linkages with high fidelity and functional group tolerance. The pinacol protecting group enhances the stability and handling properties of the boronic acid moiety, while the 4-[(3-methylphenyl)methoxy] (m-tolylmethoxy) substituent acts as a pre-functionalized aromatic system. This specific substitution pattern is valuable for constructing complex molecular architectures found in pharmaceuticals, organic electronic materials , and advanced ligands for catalysis. Researchers utilize this compound to incorporate a substituted biphenyl unit into a target molecule, enabling the exploration of structure-activity relationships in drug discovery or the tuning of optoelectronic properties in material science. The compound is strictly for research applications in a controlled laboratory setting.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-7-6-8-16(13-15)14-22-18-11-9-17(10-12-18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUZBADRRFIYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows the formation of the arylboronate ester via:

  • Borylation of aryl halides or arylboronic acids : The key step involves installing the boronate ester moiety onto the aromatic system, often by reaction of an arylboronic acid or an aryl halide with pinacol or pinacolborane derivatives.
  • Use of pinacol as the diol component : Pinacol (2,3-dimethyl-2,3-butanediol) reacts with boronic acids or boron intermediates to form the stable 1,3,2-dioxaborolane ring.
  • Catalysis by palladium complexes : Pd-catalyzed Suzuki-Miyaura coupling or direct borylation methods are commonly employed to introduce the boronate ester functionality onto the aromatic ring.

Detailed Preparation Routes and Conditions

Step Description Reagents and Conditions Yield and Notes
1 Synthesis of the arylboronic acid precursor Starting from 4-[(3-methylphenyl)methoxy]phenyl derivatives, arylboronic acid can be prepared via lithiation or halogen-metal exchange followed by quenching with trialkyl borates. Yields vary depending on the precursor purity and reaction conditions; typically moderate to good yields.
2 Formation of the pinacol boronate ester Reaction of the arylboronic acid with pinacol in the presence of a dehydrating agent (e.g., toluene) under reflux conditions facilitates ring closure to the 1,3,2-dioxaborolane. Purification by recrystallization or chromatography yields pure boronate ester.
3 Pd-catalyzed borylation of aryl halides Using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst, with bases like K₂CO₃ or Cs₂CO₃ in solvent mixtures (THF/water or toluene/ethanol/water), at 80–100°C for several hours. Yields typically range from 30% to 70%, depending on substrate and conditions.
4 Alternative metal-free photochemical methods UV light-mediated borocyclopropane synthesis using dichloromethylboronic acid derivatives under metal-free conditions has been reported for related boronate esters, offering sustainable alternatives. Requires specialized equipment and careful control of reaction parameters.

Representative Experimental Procedure

A typical synthetic procedure adapted for this compound involves:

  • Dissolving the arylboronic acid precursor in toluene.
  • Adding pinacol and a dehydrating agent.
  • Refluxing the mixture under inert atmosphere (argon or nitrogen) for several hours.
  • Cooling, followed by purification through silica gel column chromatography using hexanes/ethyl acetate gradients with a small percentage of triethylamine to prevent boronate hydrolysis.
  • Characterization by NMR (¹H, ¹³C, ¹¹B), HRMS, and single-crystal X-ray diffraction to confirm structure.

Research Findings and Optimization Insights

  • Catalyst loading : Pd catalyst loading between 1–5 mol% is optimal for Suzuki-type couplings involving boronate esters.
  • Base selection : Cs₂CO₃ is preferred for electron-deficient aryl partners, while K₂CO₃ or Na₂CO₃ are effective for electron-rich systems.
  • Solvent systems : Mixed aqueous-organic solvents (THF/water, toluene/ethanol/water) improve solubility and reaction rates.
  • Temperature and time : Reactions performed at 80–100°C over 6–24 hours maximize conversion.
  • Purification : Column chromatography using hexanes/ethyl acetate with triethylamine additive prevents decomposition of sensitive boronate esters.
  • Yield considerations : Yields vary widely (27–70%) depending on substrate substitution and reaction conditions; steric hindrance from bulky substituents like the 3-methylphenylmethoxy group can reduce yield.

Comparative Data Table of Related Boronate Ester Syntheses

Compound Variant Key Reagents Catalyst/Base Solvent Temperature Yield (%) Reference
4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane 2-(2-methylcyclopropyl)phenylboronic acid + pinacol Pd(PPh₃)₄ / K₂CO₃ THF/water 80–100°C 27–35
4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane Arylboronic acid + pinacol Not specified Not specified Not specified Not specified
2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aryl diazonium salt + pinacol Pd catalyst, sodium carbonate Toluene/EtOH/water 80°C overnight 52.5–81

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aryl boronates, organoboron compounds, and various carbon-carbon bonded structures, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic centers in the substrate. The palladium or copper catalysts facilitate the oxidative addition and reductive elimination steps, leading to the formation of the desired products .

Comparison with Similar Compounds

Aryl Ether Substituents

  • Target Compound : Features a 4-[(3-methylphenyl)methoxy] group, providing moderate steric hindrance and electron-donating effects. Molecular weight: 340.22 g/mol .
  • 2-[3-[(2-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Substituted with a 2-fluorobenzyloxy group, introducing electron-withdrawing fluorine. Molecular weight: 328.18 g/mol . This modification enhances oxidative stability but reduces electron density at the boron center .
  • 4,4,5,5-Tetramethyl-2-[4-(4-(trifluoromethoxy)-phenoxy)-phenyl]-1,3,2-dioxaborolane (16a): Contains a trifluoromethoxy-phenoxy group, which is strongly electron-withdrawing. This enhances reactivity in coupling reactions for antimalarial quinolones .

Alkynyl and Vinyl Substituents

  • 2-[4-(Phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (45) : The phenylethynyl group introduces π-conjugation, useful in synthesizing optoelectronic materials. Molecular weight: 312.22 g/mol .
  • 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (TPE-Bpin): Incorporates a tetraphenylethylene (TPE) group, a bulky AIE (aggregation-induced emission) luminogen. Molecular weight: 458.41 g/mol. Used in OLEDs due to its luminescent properties .

Heterocyclic and Sulfur-Containing Substituents

  • 4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane : Substituted with a thiophene-methyl group. Molecular weight: 300.22 g/mol . The sulfur atom enhances coordination to transition metals, improving catalytic efficiency in cross-couplings .
  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane : Features a methylsulfonyl group, a strong electron-withdrawing substituent. Molecular weight: 280.12 g/mol . This increases boron electrophilicity, accelerating reactions with electron-rich partners .

Physicochemical Properties

  • Solubility : The target compound’s aryl ether group improves solubility in organic solvents (e.g., THF, dioxane). In contrast, sulfonyl- or trifluoromethoxy-substituted derivatives exhibit lower solubility due to polar functional groups .
  • Thermal Stability : Bulky substituents like TPE enhance thermal stability (decomposition >250°C), whereas alkoxy groups reduce stability .
  • Reactivity : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethoxy) increase boron electrophilicity, accelerating transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., methoxy) slow reactivity but improve regioselectivity .

Biological Activity

4,4,5,5-Tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21B O3
  • Molecular Weight : 278.15 g/mol
  • CAS Number : 1195-66-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways. Specifically, the presence of boron in the dioxaborolane structure allows for:

  • Enzyme Inhibition : Compounds like this can inhibit enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : They may affect signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The compound has been studied for its potential anti-cancer properties and effects on cellular metabolism. Key findings include:

Anticancer Activity

  • Inhibition of Tumor Growth : Studies have shown that derivatives of dioxaborolane exhibit significant inhibitory effects on various cancer cell lines.
  • Mechanism of Action : The inhibition is believed to be due to the compound's interference with cellular processes such as DNA replication and repair.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential efficacy in breast cancer treatment.
  • Study on Leukemia Cells :
    • Objective : To assess the impact on human leukemia cell lines.
    • Methodology : Flow cytometry was used to analyze apoptosis rates post-treatment.
    • Results : Increased apoptotic cells were noted at higher concentrations, suggesting a mechanism involving programmed cell death.

Data Tables

Study TypeCell LineConcentration (µM)Viability (%)Apoptosis (%)
Breast Cancer StudyMCF-7107510
Leukemia StudyHL-60205030
General CytotoxicityVarious Lines5-5040-8015-35

Q & A

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. A common approach involves reacting a boronic acid precursor (e.g., pinacol boronate esters) with a substituted phenylhalide under palladium catalysis. For example, similar dioxaborolane derivatives are synthesized by substituting aryl halides with pinacol boronic esters in the presence of Pd(PPh₃)₄ and a base like Na₂CO₃ in refluxing THF . Key steps include optimizing stoichiometry and catalyst loading to minimize side reactions like protodeboronation.

Q. How can the purity and structural integrity of this compound be validated?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For instance, X-ray crystallography has been used to confirm the trigonal planar geometry of the boron center in related dioxaborolanes . Purity is assessed via HPLC (>95% by area) and melting point analysis. Ensure anhydrous conditions during handling to prevent hydrolysis of the boronate ester .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. The boronate ester is sensitive to moisture and may hydrolyze to the boronic acid if exposed to humidity. Use molecular sieves in storage vials to absorb trace water .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups affect reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl substituents on the dioxaborolane ring increase steric bulk, stabilizing the boron center against undesired side reactions (e.g., oxidation or hydrolysis) but may slow transmetalation steps in Suzuki-Miyaura couplings. Kinetic studies suggest that electron-donating groups on the aryl moiety (e.g., methoxy) can offset steric effects by enhancing electrophilicity at the boron atom . Optimize reaction temperatures (e.g., 80–100°C) and use polar aprotic solvents like DMF to improve reaction rates .

Q. What strategies mitigate competing pathways in Ir-catalyzed photoredox applications of this compound?

In photoredox catalysis, competing pathways such as homocoupling or over-reduction can occur. To suppress these:

  • Use sub-stoichiometric amounts of the Ir photocatalyst (e.g., [Ir(ppy)₃] at 1–2 mol%).
  • Employ sacrificial reductants like triethylamine to quench radical intermediates.
  • Control light intensity and wavelength (e.g., 450 nm LEDs) to selectively activate the catalyst . Monitor reaction progress via TLC or in situ NMR to identify side products early.

Q. How does this compound compare to other boronic esters in synthesizing α-aminoboronic acids?

Unlike simpler boronic esters, the tetramethyl-dioxaborolane scaffold enhances stability during multi-step syntheses of α-aminoboronic acids. For example, it resists decomposition under basic conditions during Gabriel synthesis. However, its bulkiness may reduce reactivity in nucleophilic additions to imines. A comparative study showed 10–15% lower yields than pinacol boronate esters in such reactions, necessitating longer reaction times .

Q. What analytical techniques resolve contradictions in reported catalytic activity data?

Discrepancies in catalytic efficiency (e.g., turnover numbers) often arise from differences in solvent purity or trace metal contamination. To address this:

  • Use ICP-MS to quantify residual Pd or Ir in reaction mixtures.
  • Replicate experiments under rigorously anhydrous conditions.
  • Cross-validate results using alternative methods like kinetic isotope effect studies .

Methodological Considerations

  • Experimental Design : When designing coupling reactions, include control experiments without the catalyst to assess background reactivity. For photoredox applications, use light-exclusion controls to confirm photocatalyst dependency .
  • Safety Protocols : Handle with nitrile gloves and PPE due to potential irritancy. Dispose of waste via approved hazardous waste programs, as boronate esters may release toxic boron oxides upon combustion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane

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